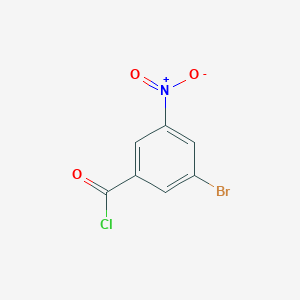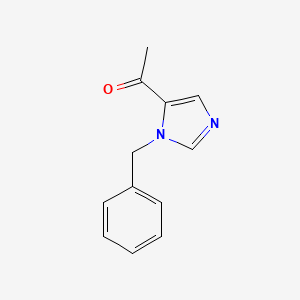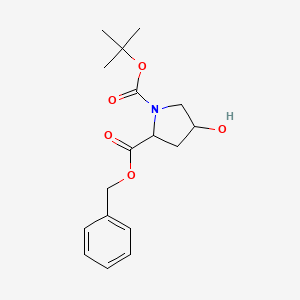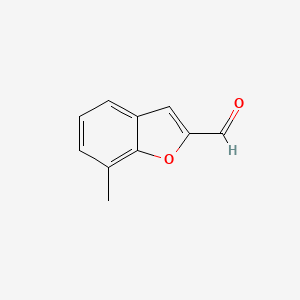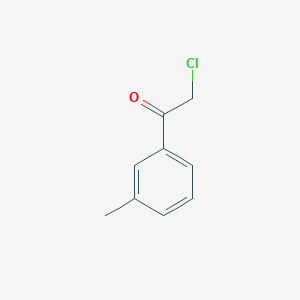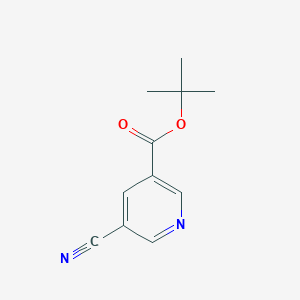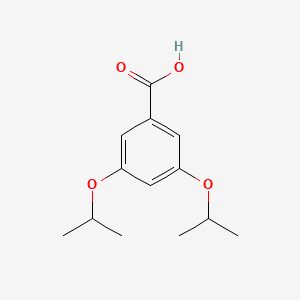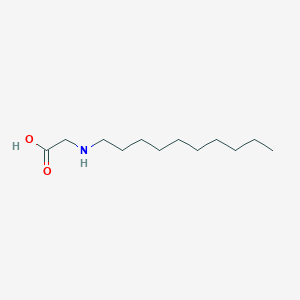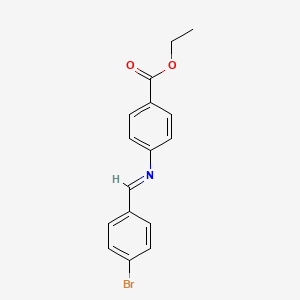
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of a bromobenzylidene group attached to an amino benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER typically involves the condensation reaction between ethyl 4-aminobenzoate and 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER involves its interaction with specific molecular targets. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The bromobenzylidene group may also contribute to the compound’s activity by enhancing its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
4-((4-BROMO-BENZYLIDENE)-AMINO)-BENZOIC ACID ETHYL ESTER can be compared with other Schiff bases and related compounds:
Ethyl 4-aminobenzoate: A precursor in the synthesis of this compound, known for its use as a local anesthetic.
4-[(4-bromobenzylidene)amino]benzoic acid: Similar structure but lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl (E)-4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: Another Schiff base with different substituents, leading to distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H14BrNO2 |
|---|---|
Molekulargewicht |
332.19 g/mol |
IUPAC-Name |
ethyl 4-[(4-bromophenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H14BrNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
GHJZIZKKDBCAKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)ethanamine](/img/structure/B8796650.png)
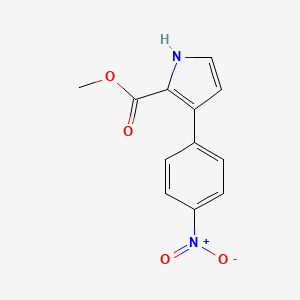
![2,4,6-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B8796669.png)

![4-(Benzylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B8796688.png)
